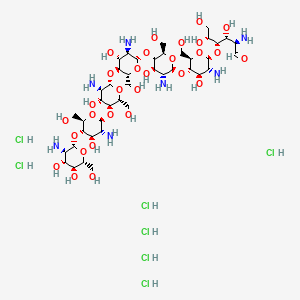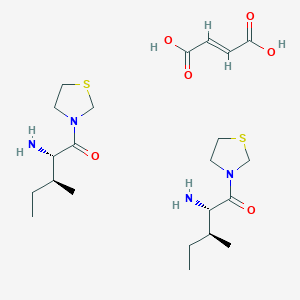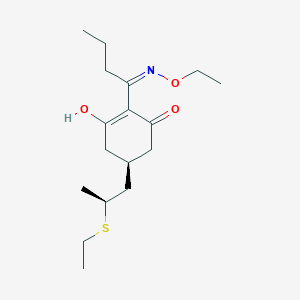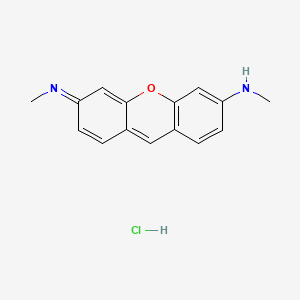
Acridine Red 3B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine Red is a synthetic dye belonging to the acridine family, known for its vibrant red color. It is primarily used in biological staining and fluorescence microscopy due to its ability to bind nucleic acids and emit fluorescence. Acridine Red has applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acridine Red can be synthesized through the condensation of 2,7-diaminofluorene with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures, around 180-200°C, to facilitate the formation of the acridine ring structure.
Industrial Production Methods: In industrial settings, the production of Acridine Red involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Acridine Red undergoes various chemical reactions, including:
Oxidation: Acridine Red can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert Acridine Red to its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Leuco Acridine Red.
Substitution: Various substituted acridine derivatives with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
Acridine Red has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to stain nucleic acids, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and leather industries for its bright and stable coloration.
Mecanismo De Acción
Acridine Red exerts its effects primarily through intercalation with nucleic acids. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This intercalation mechanism is also responsible for its fluorescence properties, making it a valuable tool in microscopy and imaging.
Comparación Con Compuestos Similares
Acridine Red is compared with other acridine derivatives and similar dyes:
Acridine Orange: Another acridine dye used for nucleic acid staining but emits green fluorescence.
Proflavine: An acridine derivative with antimicrobial properties, used in wound dressings.
Amsacrine: A chemotherapeutic agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness: Acridine Red is unique due to its specific red fluorescence emission, making it particularly useful in applications where differentiation from other fluorescent dyes is required. Its ability to bind nucleic acids and its potential anticancer properties further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H15ClN2O |
|---|---|
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |
Clave InChI |
IVHDZUFNZLETBM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)



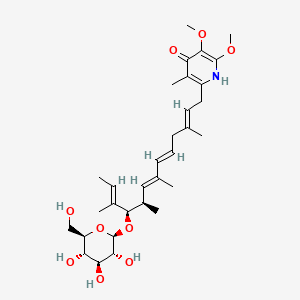
![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)
